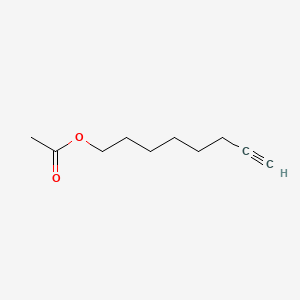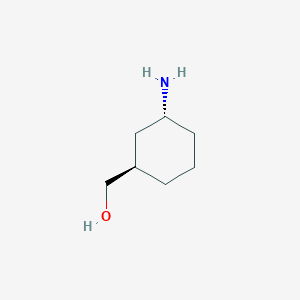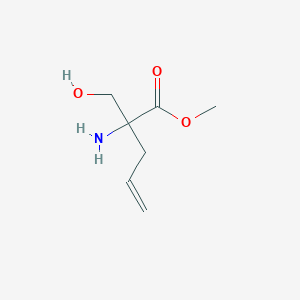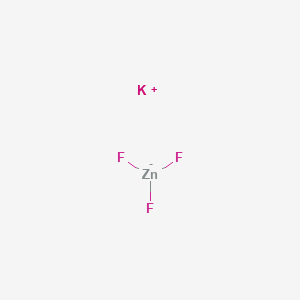
Nocolok Zn Flux
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nocolok Zn Flux is a reactive flux alternative to arc spray Zn coating . It is used as a brazing agent for brazing aluminium . During the brazing process, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface . This results in the formation of a zinc-rich diffusion layer, which provides corrosion protection .
Synthesis Analysis
The synthesis of Nocolok Zn Flux involves the generation of potassium fluoroaluminates (flux) by the brazing agent in contact with Al/Si filler metal . This process also produces zinc, which diffuses into the aluminium surface .Molecular Structure Analysis
The molecular formula of Nocolok Zn Flux is KZnF3 . It has an average mass of 161.503 Da and a monoisotopic mass of 159.888062 Da .Chemical Reactions Analysis
During the brazing process, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface . This results in the formation of a zinc-rich diffusion layer, which provides corrosion protection .Physical And Chemical Properties Analysis
Nocolok Zn Flux is a white powder with a bulk density of 600 - 1,200 g/l . It has a melting range of 565 - 572 °C in contact with Al/Si filler metal . Its solubility in water (20°C) is 4.5 –18.5g/l .Wissenschaftliche Forschungsanwendungen
1. Application in Heat Exchangers Nocolok® flux is extensively used in the production of heat exchangers. It plays a crucial role in the removal of aluminum oxide during brazing under controlled atmospheres. This is particularly relevant in the automotive industry, where the performance and reliability of heat exchangers are vital. The reduction of residual flux in these components is a significant focus, as it impacts their thermal performance and longevity (Bourgeais & Demarcq, 2016).
2. Advancements in Brazing Techniques Research has been directed towards developing materials and processes that reduce or eliminate the need for brazing fluxes like Nocolok in Controlled Atmosphere Brazing (CAB). These efforts aim to address environmental, health, and manufacturing challenges associated with traditional flux usage, thereby improving product performance and cleanliness (Wittebrood, Bürger, & Kirkham, 2011).
3. Impact on Internal Corrosion Behavior The interaction of Nocolok® flux with coolant corrosion inhibitors and its effect on the internal corrosion of automotive brazed heater cores have been studied. Managing the residual flux amount is critical for maintaining brazing quality without compromising the robustness and reliability of heat exchangers (D. Silva & Joubier, 2017).
4. Automation in Brazing Processes An efficient automatic spreading system for high-concentration Nocolok flux has been developed. This innovation aims to enhance production efficiency and create safer working environments by reducing manual application in conventional brazing furnaces (Lee & Hwang, 2010).
5. Improvements in Welding-Brazing Joint Properties A combination of Nocolok flux with nickel powder significantly improves the mechanical properties of aluminum-stainless steel TIG welding-brazing joints. This approach reduces the thickness of intermetallic compound layers and changes the phase structure of welded seams, beneficial for joint properties (He, Lin, Yang, Fan, & Chen, 2013).
Wirkmechanismus
The action of Nocolok Zn Flux, like all other fluxes for aluminium, is to remove the tough, persistent oxide film from the metal surface and promote filler metal wetting and flow . During brazing, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;trifluorozinc(1-) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIKVADDNJMDC-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Zn-](F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3KZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nocolok Zn Flux | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


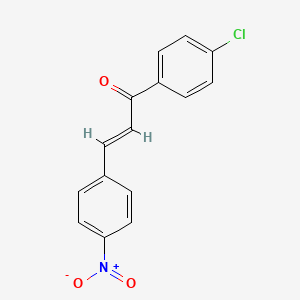

![3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B3366493.png)
![N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)
![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)
![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)
